molecular formula C17H16FN5O2 B2541395 N-benzyl-2-(4-fluorophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide CAS No. 1396758-33-0

N-benzyl-2-(4-fluorophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2541395
CAS No.: 1396758-33-0
M. Wt: 341.346
InChI Key: VFDNQSOTQCJQRK-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds that contain a benzene ring attached to an amide functional group . They are used in a variety of applications, including as intermediates in the synthesis of other organic compounds .


Molecular Structure Analysis

The molecular structure of a compound like “N-benzyl-2-(4-fluorophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide” would include a benzene ring, an amide functional group, and likely other functional groups based on the specific name of the compound .


Chemical Reactions Analysis

The chemical reactions involving benzamides can be quite diverse, depending on the specific compound and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific chemical structure .

Scientific Research Applications

Synthesis and Characterization This compound is part of a broader category of chemicals synthesized for various research applications, including antimicrobial and antitumor activities. A related research conducted by Talupur et al. (2021) focused on synthesizing and characterizing tetrazole-thiophene-2-carboxamides for antimicrobial evaluation and docking studies. These compounds, including similar structures to N-benzyl-2-(4-fluorophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide, are synthesized through complex reactions involving hydrolysis and condensation processes. The synthesized compounds undergo biological evaluation and molecular docking studies, indicating their potential antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021).

Coordination Networks and NLO Properties Another area of interest is the development of coordination networks with non-linear optical (NLO) properties. Liao et al. (2013) explored the effects of substituents on tetrazolate-yl acylamide tectons, leading to the formation of crystalline coordination networks with significant second harmonic generation efficiencies. These findings are crucial for understanding how variations in chemical structure, such as those found in this compound, influence material properties and applications (Liao et al., 2013).

Anticancer and Cytotoxic Effects Kelly et al. (2007) synthesized N-(ferrocenylmethyl)benzene-carboxamide derivatives, including structures related to the compound of interest, demonstrating cytotoxic effects against breast cancer cell lines. These findings highlight the potential of such compounds in cancer research, offering insights into their mechanisms of action and effectiveness as anticancer agents (Kelly et al., 2007).

Fluorinated Compounds in Drug Discovery The introduction of fluorine atoms into organic molecules is a common strategy in drug discovery to enhance the biological activity, stability, and bioavailability of pharmaceutical compounds. Studies on fluorinated derivatives of tetrazole and benzothiazole, such as those by Lang et al. (1999) and Penning et al. (2010), respectively, contribute to a better understanding of the role of fluorination in medicinal chemistry. These works demonstrate the complex interplay between molecular structure and biological function, underscoring the relevance of compounds like this compound in pharmaceutical research (Lang et al., 1999); (Penning et al., 2010).

Mechanism of Action

The mechanism of action of a compound like “N-benzyl-2-(4-fluorophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide” would depend on its specific chemical structure and the biological system in which it is used. Benzamides can have a variety of biological activities, including acting as enzyme inhibitors .

Safety and Hazards

The safety and hazards associated with a compound like “N-benzyl-2-(4-fluorophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide” would depend on its specific chemical structure and how it is used .

Future Directions

The future directions for research on a compound like “N-benzyl-2-(4-fluorophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide” would depend on its potential applications, which could be influenced by its specific chemical structure and biological activity .

Properties

IUPAC Name

N-benzyl-2-(4-fluorophenyl)-N-(2-hydroxyethyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c18-14-6-8-15(9-7-14)23-20-16(19-21-23)17(25)22(10-11-24)12-13-4-2-1-3-5-13/h1-9,24H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDNQSOTQCJQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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